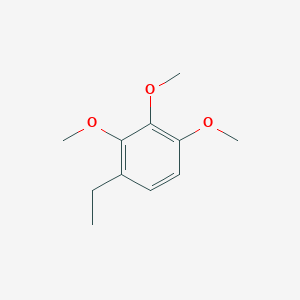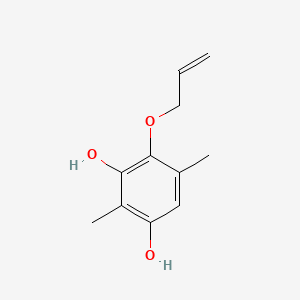
5-Fluoro-5'-O-(triphenylmethyl)uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-5’-O-(triphenylmethyl)uridine is a synthetic nucleoside analog that has garnered attention in the fields of chemistry, biology, and medicine. This compound is a derivative of uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a fluorine atom, and the 5’-hydroxyl group is protected by a triphenylmethyl (trityl) group. The presence of the fluorine atom and the trityl group imparts unique chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-5’-O-(triphenylmethyl)uridine typically involves multiple steps, starting from uridine. The first step is the selective protection of the 5’-hydroxyl group of uridine using triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine. This reaction yields 5’-O-(triphenylmethyl)uridine. The next step involves the introduction of the fluorine atom at the 5-position of the uracil ring. This can be achieved through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.
Industrial Production Methods
Industrial production of 5-Fluoro-5’-O-(triphenylmethyl)uridine follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and efficient purification techniques such as column chromatography and recrystallization to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-5’-O-(triphenylmethyl)uridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can be substituted with other nucleophiles under specific conditions.
Deprotection Reactions: The triphenylmethyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Electrophilic Fluorination: N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Deprotection: Trifluoroacetic acid (TFA) or other strong acids.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted uridine derivatives can be formed.
Deprotected Products: Removal of the triphenylmethyl group yields 5-fluorouridine.
Applications De Recherche Scientifique
5-Fluoro-5’-O-(triphenylmethyl)uridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated nucleosides and nucleotides.
Biology: Employed in studies of nucleic acid metabolism and function.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 5-Fluoro-5’-O-(triphenylmethyl)uridine involves its incorporation into nucleic acids, where it disrupts normal nucleic acid synthesis and function. The fluorine atom at the 5-position of the uracil ring enhances the compound’s ability to inhibit enzymes involved in nucleic acid metabolism, such as thymidylate synthase and uridine phosphorylase. This inhibition leads to the disruption of DNA and RNA synthesis, ultimately resulting in cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouridine: A closely related compound where the triphenylmethyl group is absent.
5-Fluorouracil: Another fluorinated pyrimidine analog used as an anticancer agent.
2’-Deoxy-5-fluorouridine: A deoxyribonucleoside analog with similar anticancer properties.
Uniqueness
5-Fluoro-5’-O-(triphenylmethyl)uridine is unique due to the presence of the triphenylmethyl group, which provides additional protection and stability to the molecule. This protection allows for selective reactions and modifications, making it a valuable intermediate in the synthesis of more complex nucleoside analogs.
Propriétés
Numéro CAS |
3871-66-7 |
|---|---|
Formule moléculaire |
C28H25FN2O6 |
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C28H25FN2O6/c29-21-16-31(27(35)30-25(21)34)26-24(33)23(32)22(37-26)17-36-28(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16,22-24,26,32-33H,17H2,(H,30,34,35)/t22-,23-,24-,26-/m1/s1 |
Clé InChI |
NGLHEHMKJDNUTH-PMHJDTQVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=C(C(=O)NC5=O)F)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=C(C(=O)NC5=O)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)



![N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B14146535.png)





![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146591.png)
![2,8-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B14146592.png)


